5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran derivatives and analogs
5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran derivatives and analogs
An In-Depth Technical Guide to 5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran Derivatives and Analogs
Authored by a Senior Application Scientist
Foreword: The Strategic Value of the Dihydrobenzofuran Scaffold
The 2,3-dihydrobenzofuran motif is a privileged heterocyclic scaffold that serves as a cornerstone in a vast array of biologically active natural products and synthetic therapeutic agents.[1] Its rigid, planar structure, combined with the electronic properties of the fused benzene and dihydrofuran rings, makes it an ideal framework for designing molecules that can precisely interact with biological targets.[2] These structures are integral to compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, antiviral, and neuroprotective properties.[2][3][4]
This guide focuses on a specifically substituted analog: the 5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran core. The strategic placement of its substituents elevates its utility in drug discovery:
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The 5-Bromo Group: This halogen atom is not merely a substituent; it is a versatile synthetic handle. It provides a reactive site for a multitude of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the systematic and modular construction of diverse chemical libraries for structure-activity relationship (SAR) studies.
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The 3,3-Dimethyl (gem-Dimethyl) Group: This feature introduces a significant steric shield at a metabolically susceptible position. By blocking potential C-3 oxidation, the gem-dimethyl group can enhance the metabolic stability and pharmacokinetic profile of drug candidates, a critical consideration in modern drug design.
This document provides a comprehensive exploration of this valuable scaffold, covering its synthesis, known biological activities through relevant analogs, and the underlying principles that guide its application in medicinal chemistry.
Synthetic Strategies for the Dihydrobenzofuran Core
The construction of the 2,3-dihydrobenzofuran ring system can be achieved through various robust synthetic methodologies. Transition metal catalysis, in particular, has provided efficient and elegant pathways to this core.[1]
Overview of Synthetic Approaches
Modern organic synthesis offers several powerful methods for constructing the dihydrobenzofuran skeleton. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.
| Method Type | Catalyst/Reagent | Description | Key Advantages |
| Intramolecular Hydroarylation | Iridium (Ir) Complexes | An enantioselective cyclization of allyloxyphenyl ketones, where a C-H bond on the aromatic ring is activated to form the C-C bond of the dihydrofuran ring.[5] | High enantioselectivity, atom economy. |
| Tandem SNAr/5-exo-trig Cyclization | Base-mediated | Converts o-fluorobenzaldehydes into 3-amino-2,3-dihydrobenzofurans. A diarylmethoxide acts as both a nucleophile and a catalytic base.[6][7] | Forms complex products in a single operation. |
| Rhodium-Catalyzed Annulation | Rhodium (Rh) Complexes | Involves the coupling of N-phenoxyacetamides with alkylidenecyclopropanes via C–H and C–C bond activation to yield 2,3-dihydrobenzofurans.[1] | Chemodivergent, good yields. |
| Palladium-Catalyzed Cascade | Palladium (Pd) Complexes | A cascade reaction involving alkynes-substituted compounds and boronic acids proceeds via a 1,5-Pd/H shift to furnish the dihydrobenzofuran core.[1] | Builds complexity from simple precursors. |
Proposed Synthesis of 5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran
A logical and field-proven approach to the target scaffold begins with a readily available starting material, 4-bromophenol. The following multi-step synthesis illustrates a practical pathway.
Caption: A plausible synthetic route to the target scaffold.
Causality Behind Experimental Choices:
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Williamson Ether Synthesis: The initial step is a classic SN2 reaction. 4-bromophenol is deprotonated by a mild base like potassium carbonate to form the phenoxide, which then displaces the chloride from 3-chloro-2-methylpropene. Acetone is an excellent polar aprotic solvent for this transformation.
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Iodocyclization: This step constructs the dihydrofuran ring. The alkene's double bond attacks molecular iodine to form a cyclic iodonium ion intermediate. The phenolic oxygen then attacks intramolecularly in a 5-exo-tet fashion (Baldwin's rules) to close the ring, yielding the iodinated dihydrobenzofuran. Morpholine acts as a base to neutralize the HI byproduct.
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Radical Dehalogenation: The final step removes the iodine at the 2-position. AIBN is a radical initiator that starts a chain reaction with tributyltin hydride (Bu₃SnH). The tributyltin radical abstracts the iodine atom, leaving a radical at C-2, which is then quenched by a hydrogen atom from another molecule of Bu₃SnH to give the final product.
Biological Applications & Target Engagement: Lessons from Analogs
While specific biological data for the 5-bromo-3,3-dimethyl core is emerging, potent activity has been demonstrated in closely related halogenated dihydrobenzofuran analogs. A compelling example is the inhibition of human protein kinase CK2, a key target in cancer therapy.[8]
Case Study: Dihydrodibenzofurans as Casein Kinase 2 (CK2) Inhibitors
Casein Kinase 2 (CK2) is a serine/threonine kinase that is overexpressed in many human cancers. It plays a critical role in cell proliferation, survival, and apoptosis resistance, making it a prime target for therapeutic intervention.[8] Dihalogenated dihydrodibenzofuran derivatives have emerged as highly potent, ATP-competitive inhibitors of CK2.[9]
Caption: Inhibition of the CK2 signaling pathway by a representative analog.
These inhibitors bind to the ATP pocket of the kinase, preventing the phosphorylation of downstream substrates essential for tumor growth. The halogen atoms, particularly bromine, can form crucial π-halogen bonds with gatekeeper amino acid residues like phenylalanine within the active site, significantly enhancing binding affinity and inhibitory potency.[8]
Quantitative Analysis of CK2 Inhibition
The inhibitory potential of these compounds has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a drug's potency.
| Compound ID | Structure | Target | IC₅₀ (nM) | Citation |
| 12b | 7,9-Dichloro-dihydrodibenzofuran analog | CK2 | 5.8 | [8] |
| 12c | 7,9-Dibromo-dihydrodibenzofuran analog | CK2 | 5.8 | [8] |
As shown, both the dichloro and dibromo derivatives exhibit potent inhibition in the low nanomolar range. Furthermore, these compounds were shown to penetrate cancer cell membranes and reduce intracellular CK2 activity to less than 25% of control levels, demonstrating their potential as viable drug candidates.[8]
Structure-Activity Relationship (SAR) Insights
SAR studies are fundamental to optimizing lead compounds into clinical candidates. For benzofuran and dihydrobenzofuran derivatives, several key structural features have been identified that modulate their anticancer activity.[10][11]
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Role of Halogens: As seen in the CK2 inhibitors, halogenation of the aromatic ring is a highly effective strategy for enhancing potency.[8][9] The position and nature of the halogen can influence binding affinity and selectivity. Bromine, with its optimal size and polarizability, is often favored for forming strong halogen bonds.
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Substitutions at C-2 and C-3: Modifications at the C-2 and C-3 positions of the benzofuran ring are crucial for cytotoxic activity.[10] Introducing ester or heterocyclic rings at C-2 has been shown to be a key determinant of potency and selectivity against cancer cells.[10]
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Amide Functionality: The presence of an N-phenethyl carboxamide group can significantly enhance antiproliferative activity. This effect can be further potentiated by substitutions on the N-phenethyl ring, such as a morpholinyl group.[10]
The 5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran core is an excellent starting point for SAR exploration. The 5-bromo position allows for the introduction of a wide variety of substituents via cross-coupling, enabling a systematic probe of the chemical space around the scaffold to identify optimal functionalities for target engagement.
Experimental Protocols and Workflow
Adherence to robust and reproducible experimental protocols is paramount in chemical and pharmaceutical research. The following sections outline a typical workflow and a detailed synthetic procedure.
General Research & Development Workflow
The development of novel derivatives follows a logical and iterative cycle of design, synthesis, and evaluation.
Caption: Standard workflow for derivative synthesis and evaluation.
Detailed Protocol: Synthesis of a 7,9-Dibromo-dihydrodibenzofuran-based CK2 Inhibitor (Analog)
This protocol is adapted from a validated literature procedure and serves as a representative example of the synthesis of a highly potent halogenated analog.[8]
Reaction: Halogenation of 8-hydroxy-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one (Compound 7a)
Objective: To synthesize 7,9-dibromo-8-hydroxy-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one (Compound 7c).
Materials:
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Compound 7a (1.0 eq)
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N-Bromosuccinimide (NBS) (2.0 eq)
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Tetrahydrofuran (THF), anhydrous
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Hydrobromic acid (HBr), aqueous solution (catalytic amount)
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Round-bottom flask, magnetic stirrer, reflux condenser
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Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a solution of compound 7a in anhydrous THF in a round-bottom flask, add N-Bromosuccinimide (2.0 equivalents).
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Initiation: Add a catalytic amount of aqueous HBr to the stirring mixture.
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Reaction Condition: Heat the reaction mixture to 80 °C and maintain under reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). Self-Validating Check: The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates reaction progression.
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Work-up: Upon completion (typically 7-8 hours), cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any excess bromine.
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Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.
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Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.
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Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude solid by silica gel column chromatography to afford the pure dibromo derivative 7c . The expected yield based on literature is approximately 85%.[8]
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Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion and Future Outlook
The 5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran scaffold represents a highly valuable platform for modern drug discovery. Its strategic design, incorporating a versatile synthetic handle and a metabolically robust core, provides an exceptional starting point for the development of novel therapeutics. As demonstrated by potent analogs like the CK2 inhibitors, halogenated dihydrobenzofurans can achieve high-affinity binding to critical disease targets.
Future research should focus on leveraging the 5-bromo position to build diverse libraries targeting a range of protein families, including kinases, G-protein coupled receptors, and enzymes. The continued exploration of this scaffold, guided by the principles of medicinal chemistry and robust synthetic protocols, holds significant promise for delivering the next generation of innovative medicines.
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